molecular formula C22H26N2O4 B267401 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Numéro de catalogue B267401
Poids moléculaire: 382.5 g/mol
Clé InChI: NDVYOGHUFHJJAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MK-2206 and is a promising drug candidate for the treatment of various types of cancer. MK-2206 is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

Mécanisme D'action

MK-2206 exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that is overexpressed and activated in many types of cancer. Akt plays a crucial role in cell survival, proliferation, and metabolism by regulating various downstream signaling pathways, including mTOR, NF-κB, and FOXO. By inhibiting Akt, MK-2206 disrupts these signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
MK-2206 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated and has a low toxicity profile in preclinical and clinical studies. In addition to its anti-cancer effects, MK-2206 has also been shown to have potential therapeutic benefits in other diseases, such as diabetes and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

MK-2206 is a potent and selective inhibitor of Akt, making it an ideal tool for studying the role of Akt in cancer and other diseases. The compound has been extensively validated in preclinical and clinical studies, providing robust evidence for its efficacy and safety. However, the use of MK-2206 in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Orientations Futures

There are several future directions for the research and development of MK-2206. One potential direction is the investigation of combination therapies using MK-2206 and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective Akt inhibitors with improved pharmacokinetic properties. Additionally, the use of MK-2206 in combination with biomarker analysis may help identify patient populations that are most likely to benefit from the treatment. Finally, the investigation of the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, may lead to the development of new therapeutic strategies using Akt inhibitors like MK-2206.
Conclusion
In conclusion, MK-2206 is a promising drug candidate for the treatment of various types of cancer. The compound exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical and clinical studies, and its use in lab experiments has provided valuable insights into the role of Akt in cancer and other diseases. The future directions for the research and development of MK-2206 hold great promise for the development of new and effective anti-cancer therapies.

Méthodes De Synthèse

MK-2206 can be synthesized through a multistep process involving the reaction of 4-methylphenol, 4-bromobutanoyl chloride, and 3-(4-morpholinylcarbonyl)phenylboronic acid. The final product is obtained through the purification of the crude mixture using column chromatography. The yield of the synthesis process is approximately 40%, and the purity of the final product is over 98%.

Applications De Recherche Scientifique

MK-2206 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and pancreatic cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiation therapy.

Propriétés

Nom du produit

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-7-16(2)8-10-19)21(25)23-18-6-4-5-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,20H,3,11-14H2,1-2H3,(H,23,25)

Clé InChI

NDVYOGHUFHJJAL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

SMILES canonique

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.